molecular formula C19H14N2O4 B2921421 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide CAS No. 922083-45-2

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

Cat. No.: B2921421
CAS No.: 922083-45-2
M. Wt: 334.331
InChI Key: VWAVMYFSCNRVQH-UHFFFAOYSA-N
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Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H14N2O4 and its molecular weight is 334.331. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Antagonism

Research on compounds structurally related to "N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide" has shown potential applications in pharmacology, particularly as serotonin-3 (5-HT3) receptor antagonists. For instance, studies have explored the development of potent 5-HT3 receptor antagonists, which are crucial in treating conditions like nausea and vomiting associated with chemotherapy, radiation therapy, and post-operative situations. Heteroaromatic rings such as pyrrole, thiophene, and furan have been incorporated into these molecules to investigate their effects on receptor antagonism. The design and synthesis of these compounds involve detailed structure-activity relationship (SAR) studies to optimize their pharmacological profile (Harada et al., 1995).

Heterocyclic Chemistry and Novel Compound Synthesis

The furan moiety, as seen in "this compound," is a critical component in heterocyclic chemistry, leading to novel compound synthesis with potential pharmacological activities. Research has demonstrated the versatility of furan-containing compounds, enabling the synthesis of novel azines, azolotriazines, and other heterocyclic hybrids. These compounds hold promise in developing new therapeutic agents due to their diverse biological activities (Sanad & Mekky, 2018).

Anxiolytic Agents Development

Structural analogues of "this compound" have been explored for their potential as anxiolytic agents. By modifying the tetrahydrofuran ring with methyl groups, researchers aim to discover new therapeutic options for anxiety disorders. The systematic synthetic approaches for introducing small carbon substituents into the molecular structure are part of broader efforts to develop more effective and safer anxiolytic medications (Trabanco et al., 2005).

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-11-4-6-16-14(9-11)21-18(22)13-10-12(5-7-15(13)25-16)20-19(23)17-3-2-8-24-17/h2-10H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAVMYFSCNRVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CO4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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